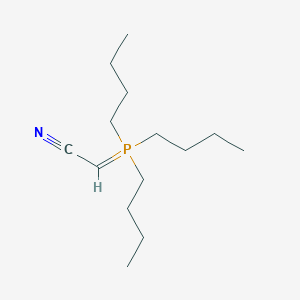

Cyanomethylenetributylphosphorane

説明

Significance of Phosphoranes as Versatile Synthetic Reagents

Phosphoranes, compounds containing a phosphorus atom with five substituents, have long been recognized for their versatility in organic synthesis. wikipedia.orgresearchgate.netnih.gov Their utility stems from the ability of phosphorus to exist in multiple oxidation states and to form stable intermediates that can facilitate a wide range of chemical transformations. Perhaps the most iconic application of phosphoranes is in the Wittig reaction, where they are used to convert aldehydes and ketones into alkenes.

Beyond the Wittig reaction, phosphoranes participate in a variety of other important transformations. wikipedia.orgnih.gov They can act as powerful nucleophiles, ligands for transition metal catalysis, and as key components in dehydrative condensation reactions. researchgate.networdpress.com The electronic and steric properties of the substituents on the phosphorus atom can be readily tuned, allowing for fine control over the reactivity and selectivity of the reagent. This adaptability has made phosphoranes indispensable tools for the construction of complex natural products, pharmaceuticals, and advanced materials.

Historical Development and Recognition of Cyanomethylenetributylphosphorane (Tsunoda Reagent) in Organic Transformations

The landscape of dehydrative condensation reactions was for a long time dominated by the Mitsunobu reaction, which typically employs a combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). tcichemicals.com While powerful, the classical Mitsunobu protocol has its limitations, particularly with substrates that are weakly acidic. tcichemicals.comtcichemicals.comtcichemicals.com The reaction often fails or gives low yields when the pKa of the nucleophile is above a certain threshold. tcichemicals.comtcichemicals.comtcichemicals.com

In 1994, a significant breakthrough was reported by Tetsuto Tsunoda and his coworkers, who introduced (Cyanomethylene)tributylphosphorane as a novel reagent for Mitsunobu-type reactions. enamine.net This stabilized phosphorane, which became known as the Tsunoda reagent , was found to be a highly effective replacement for the traditional DEAD/TPP system. wikipedia.orgenamine.net A key advantage of the Tsunoda reagent is its ability to mediate the alkylation of even weakly acidic nucleophiles, significantly expanding the scope of the Mitsunobu reaction. researchgate.networdpress.comenamine.net

The Tsunoda reagent combines the functions of both the reducing agent (phosphine) and the base within a single molecule. wikipedia.org This "all-in-one" nature simplifies the reaction setup and often leads to a cleaner reaction profile, as the byproducts, acetonitrile (B52724) and tributylphosphine (B147548) oxide, are generally easier to remove than the hydrazine (B178648) derivatives generated in the classical Mitsunobu reaction. tcichemicals.comenamine.net

Initial studies by Tsunoda and others demonstrated the reagent's efficacy in a variety of transformations, including the formation of carbon-nitrogen, carbon-oxygen, and even carbon-carbon bonds. researchgate.netresearchgate.net For instance, the alkylation of pyrazoles, which can be challenging under standard Mitsunobu conditions, was shown to proceed efficiently using the Tsunoda reagent. researchgate.net This enhanced reactivity and broader substrate scope quickly established this compound as a valuable and practical tool in modern organic synthesis.

The following table provides a summary of key research findings related to the application of the Tsunoda reagent:

| Application | Substrate(s) | Product | Key Findings | Reference(s) |

| Alkylation of Weakly Acidic Nucleophiles | Pyrazole and an alcohol | N-alkylated pyrazole | Successful alkylation where standard Mitsunobu conditions failed. | researchgate.net |

| Intramolecular Cyclization | Diols and amino alcohols | O- and N-heterocycles | Efficient formation of six-membered rings in high yields. | smolecule.com |

| C-N Bond Formation | Sulfonamides and alcohols | N-alkylated sulfonamides | Effective alkylation of sulfonamides. | researchgate.net |

| C-O Bond Formation | Phenols and alcohols | Aryl ethers | Efficient etherification. | wordpress.com |

| General Mitsunobu-type Reactions | Alcohols and various nucleophiles | Alkylated products | Acts as a versatile substitute for DEAD/TPP with a cleaner workup. | tcichemicals.comenamine.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(tributyl-λ5-phosphanylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMLUMPWPFZWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=CC#N)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404992 | |

| Record name | Cyanomethylenetributylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157141-27-0 | |

| Record name | Cyanomethylenetributylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethylenetributylphosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyanomethylenetributylphosphorane

Routes to Phosphonium (B103445) Ylide Formation

The core of Cyanomethylenetributylphosphorane's structure is the phosphonium ylide, a functional group where a carbanion is adjacent to a phosphonium cation. The synthesis of this ylide is typically achieved through methods that establish this crucial P=C bond.

Reaction of Tributylphosphine (B147548) with Cyanomethylene Precursors

The most direct and common approach to synthesizing this compound involves the reaction of tributylphosphine with a suitable cyanomethylene precursor. smolecule.com This method leverages the nucleophilicity of the phosphorus atom in tributylphosphine to attack an electrophilic carbon atom in the precursor, leading to the formation of a phosphonium salt. Subsequent deprotonation of the carbon alpha to the phosphorus atom generates the desired ylide. The general scheme for this transformation is a cornerstone of ylide synthesis.

The choice of the cyanomethylene precursor is critical and dictates the specific reaction conditions required. The precursor must possess a leaving group that facilitates the initial nucleophilic attack by tributylphosphine.

Generation from Haloacetonitriles

A well-documented and efficient execution of the aforementioned strategy employs haloacetonitriles as the cyanomethylene precursor. Specifically, the preparation of this compound can be accomplished in a two-step sequence starting from chloroacetonitrile (B46850). nih.govresearchgate.netelsevierpure.com

The first step is the quaternization of tributylphosphine. In this reaction, tributylphosphine acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion to form the intermediate phosphonium salt, (cyanomethyl)tributylphosphonium chloride.

Step 1: Phosphonium Salt Formation Tributylphosphine + Chloroacetonitrile → (Cyanomethyl)tributylphosphonium chloride

In the second step, the phosphonium salt is treated with a base to abstract a proton from the carbon atom situated between the phosphorus atom and the cyano group. This deprotonation is facilitated by the electron-withdrawing nature of both the phosphonium and the cyano moieties, which increases the acidity of the proton. The removal of this proton results in the formation of the neutral ylide, this compound.

Step 2: Ylide Formation (Cyanomethyl)tributylphosphonium chloride + Base → this compound + Conjugate Acid of Base + Chloride Salt

This two-step synthesis starting from chloroacetonitrile is a practical and reliable method for producing the reagent. elsevierpure.com

Preparation via Mitsunobu-Type Reactions

While this compound is not typically synthesized via a Mitsunobu reaction, it is a pivotal reagent that enables Mitsunobu-type reactions. smolecule.comresearchgate.net Developed by Tsunoda and often called the "Tsunoda Reagent," it functions as a single-molecule replacement for the classic combination of a phosphine (B1218219) (like triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD) that defines the traditional Mitsunobu reaction. enamine.net

The classical Mitsunobu reaction often struggles with nucleophiles that have high pKa values (typically above 11). smolecule.com this compound was developed to overcome this limitation. enamine.net It acts as both the reducing agent and the base activator within one molecule, streamlining the reaction process and expanding the scope of compatible nucleophiles. smolecule.com The reagent facilitates the alkylation of various nucleophiles with alcohols. nih.govelsevierpure.com

The reaction proceeds by activating the alcohol, making it susceptible to nucleophilic attack. This process is particularly effective for reactions involving weakly acidic nucleophiles, which fail to react under conventional Mitsunobu conditions. smolecule.com Research has shown that this compound can achieve good to excellent yields (70-85%) even with nucleophiles possessing pKa values between 13 and 15. smolecule.com

Below is a data table summarizing the properties of this compound.

| Property | Value | Reference |

| CAS Number | 157141-27-0 | |

| Molecular Formula | C₁₄H₂₈NP | chemicalbook.com |

| Molecular Weight | 241.35 g/mol | chemicalbook.com |

| Appearance | Yellow to Amber to Dark purple clear liquid | tcichemicals.com |

| Boiling Point | 250–260 °C at 0.4 mmHg | researchgate.net |

| Density | 0.921 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.500 (lit.) | chemicalbook.com |

The following table illustrates the expanded scope of the Mitsunobu reaction using this compound compared to the traditional DEAD/TPP system, based on nucleophile acidity.

| Nucleophile pKa Range | Reactivity with DEAD/TPP | Reactivity with this compound | Reference |

| < 11 | Satisfactory Yields | High Yields | smolecule.com |

| 11 - 13 | Low to No Reaction | Good to High Yields | smolecule.com |

| > 13 | Fails to React | Good Yields (70-85%) | smolecule.com |

Mechanistic Investigations of Reactions Involving Cyanomethylenetributylphosphorane

Elucidation of Mitsunobu Reaction Pathways

The Mitsunobu reaction, a cornerstone of organic synthesis for the conversion of alcohols, has been a subject of extensive mechanistic study. nih.govescholarship.org The use of cyanomethylenetributylphosphorane as a reagent in this reaction presents unique mechanistic features. scientificupdate.comenamine.net

Formation and Role of Zwitterionic Intermediates

In the classical Mitsunobu reaction, the combination of a phosphine (B1218219), such as triphenylphosphine (B44618), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), generates a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate activates the alcohol for subsequent nucleophilic attack. Mechanistic studies suggest that the reaction proceeds through the formation of betaine (B1666868) intermediates. nih.gov

When this compound is employed, it is proposed to mimic the betaine intermediate of the standard DEAD/TPP system. scientificupdate.com The reaction is believed to initiate with the protonation of the phosphorane by the acidic pronucleophile. This is followed by the activation of the alcohol, setting the stage for nucleophilic substitution.

Stereochemical Course and Walden Inversion of Chiral Alcohols

A hallmark of the Mitsunobu reaction is its ability to proceed with a clean inversion of stereochemistry at the carbinol center of a chiral secondary alcohol. nih.govnih.govnih.govtutorchase.com This stereospecificity is a direct consequence of an S(_N)2-type mechanism where the nucleophile attacks the activated alcohol from the backside. nih.govtutorchase.com The result is a Walden inversion, a powerful tool for controlling stereochemistry in the synthesis of chiral molecules. nih.govresearchgate.netchem-station.com

Studies using this compound have demonstrated that this stereochemical outcome is preserved. For instance, the reaction of 2-octanol, a chiral secondary alcohol, proceeds satisfactorily with the inversion of its carbinyl carbon. researchgate.net This confirms that the use of this compound aligns with the established stereochemical course of the Mitsunobu reaction.

Substrate Scope and Reactivity with O-, N-, and C-Nucleophiles

The Mitsunobu reaction is renowned for its broad substrate scope, accommodating a wide array of nucleophiles. nih.govresearchgate.net This includes oxygen-centered nucleophiles (O-nucleophiles) like carboxylic acids, nitrogen-centered nucleophiles (N-nucleophiles) such as imides and azides, and even some carbon-centered nucleophiles (C-nucleophiles). organic-chemistry.orgnih.govresearchgate.net The reaction's success is generally dependent on the pKa of the pronucleophile, which should typically be below 13 for the reaction to proceed efficiently. scientificupdate.comresearchgate.net

This compound has been shown to mediate the direct condensation of alcohols with both O- and N-nucleophiles. researchgate.netnih.gov A key advantage of using (cyanomethylene)trialkylphosphoranes is their ability to facilitate reactions with nucleophiles having pKa values in the range of 11-23, expanding the scope beyond traditional Mitsunobu conditions. scientificupdate.com This enhanced reactivity allows for the coupling of a wider variety of substrates. enamine.net

| Nucleophile Type | Example | Product Type | Reference |

| O-Nucleophile | Carboxylic Acid | Ester | organic-chemistry.org |

| N-Nucleophile | Phthalimide | N-Alkylphthalimide | organic-chemistry.org |

| N-Nucleophile | Hydrogen Azide | Alkyl Azide | organic-chemistry.org |

| S-Nucleophile | Thiol | Thioether | organic-chemistry.org |

| C-Nucleophile | Active Methylene (B1212753) Compound | C-Alkylated Product | researchgate.net |

Unraveling Wittig Olefination Mechanisms

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. organic-chemistry.orglibretexts.orgyoutube.com The mechanism of this reaction has been a subject of considerable debate and investigation. pitt.eduresearchgate.net

Oxaphosphetane Formation and Concerted [2+2] Cycloaddition Theories

The currently accepted mechanism for the Wittig reaction involves the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orglibretexts.orgpitt.edu The formation of this intermediate is now widely believed to occur via a concerted [2+2] cycloaddition pathway, rather than a stepwise process involving a betaine intermediate. pitt.edunih.govmasterorganicchemistry.com This cycloaddition involves the simultaneous formation of the carbon-carbon and phosphorus-oxygen bonds. libretexts.orgslideshare.net The oxaphosphetane is generally unstable and rapidly decomposes to yield the alkene and a phosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgyoutube.com

Computational and experimental studies support a two-stage, one-step mechanism for oxaphosphetane formation. nih.gov The initial step involves a nucleophilic attack of the ylide carbon on the carbonyl carbon, followed by the formation of the P-O bond. nih.gov

Factors Influencing Stereoselectivity in Wittig Reactions

The stereochemical outcome of the Wittig reaction, specifically the E/Z ratio of the resulting alkene, is highly dependent on the nature of the ylide. organic-chemistry.orgquora.com Unstabilized ylides, such as those derived from simple alkyltriphenylphosphonium salts, typically lead to the formation of (Z)-alkenes. organic-chemistry.orgquora.comchemtube3d.com This is attributed to kinetic control, where the transition state leading to the cis-oxaphosphetane is sterically favored. pitt.eduharvard.edu

Conversely, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, generally yield (E)-alkenes. organic-chemistry.orgquora.comchemtube3d.com In this case, the initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene. harvard.edu The presence of lithium salts can also influence stereoselectivity by promoting the formation of a betaine-like intermediate. pitt.edunih.gov

| Ylide Type | Predominant Alkene Isomer | Mechanistic Rationale | Reference |

| Unstabilized | (Z)-alkene | Kinetic control, sterically favored cis-oxaphosphetane formation. | organic-chemistry.orgquora.com |

| Stabilized | (E)-alkene | Thermodynamic control, reversible formation of the more stable trans-oxaphosphetane. | organic-chemistry.orgquora.com |

Studies on Ambident Reactivity and Regioselectivity

This compound, a stabilized phosphorus ylide, possesses the structural characteristics of an ambident nucleophile. An ambident nucleophile is a chemical species with two distinct nucleophilic centers, allowing it to react at either site depending on the conditions and the nature of the electrophile. This dual reactivity can lead to the formation of different constitutional isomers, and the preference for one isomer over the other is known as regioselectivity.

The ambident nature of this compound arises from resonance. The molecule exists as a hybrid of two primary resonance structures: one featuring a nucleophilic carbanion on the carbon adjacent to the phosphorus atom (α-carbon), and another where the lone pair of electrons on the nitrile nitrogen atom can participate in a nucleophilic attack. This duality confers the potential for either C-attack or N-attack on an electrophilic substrate.

The regiochemical outcome of reactions involving such nucleophiles is often rationalized using the Hard and Soft Acids and Bases (HSAB) principle. This theory posits that hard acids (electrophiles) preferentially react with hard bases (nucleophilic sites), while soft acids react with soft bases. In this compound, the nitrogen atom is considered the "harder" nucleophilic center due to its higher electronegativity, while the α-carbon is the "softer" center. Therefore, reactions with hard electrophiles are predicted to favor N-alkylation, whereas reactions with soft electrophiles are expected to yield C-alkylation products.

Detailed Research Findings

In practice, the observed reactivity of this compound is highly dependent on the specific type of reaction, demonstrating distinct and predictable regioselectivity.

Wittig-type Reactions: In reactions with carbonyl compounds such as esters, lactones, and cyclic imides, this compound functions as a classic Wittig reagent. sigmaaldrich.com The reaction proceeds via the nucleophilic attack of the ylide's α-carbon onto the electrophilic carbonyl carbon. This pathway demonstrates exclusive C-attack, leading to the formation of the corresponding α,β-unsaturated nitriles. The strong preference for C-alkylation in this context is characteristic of phosphorus ylides in olefination reactions, where the formation of a stable phosphine oxide is a major thermodynamic driving force.

Mitsunobu-type Reactions: The most prominent application of this compound is as a coupling agent in Mitsunobu-type reactions, where it serves as a replacement for the traditional diethyl azodicarboxylate (DEAD) and triphenylphosphine combination. enamine.netscientificupdate.com This reagent is particularly effective for the alkylation of weakly acidic pronucleophiles (pKa > 13) with alcohols. scientificupdate.comresearchgate.net In the complex mechanism of the Mitsunobu reaction, the phosphorane is not acting as a simple nucleophile that becomes incorporated into the final product via C- or N-alkylation. Instead, it facilitates the coupling, and the cyanomethylene group is ultimately eliminated as acetonitrile (B52724), an innocuous byproduct. enamine.netscientificupdate.com This highly specific pathway, while leveraging the ylide's reactivity, bypasses the typical C- versus N-alkylation regioselectivity question seen with simpler electrophiles.

The table below summarizes the observed regioselectivity in the principal reactions involving this compound.

| Reaction Type | Electrophile | Predominant Reactive Site | Product Type | Reference |

| Wittig Olefination | Esters, Lactones, Imides | α-Carbon (C-Attack) | α,β-Unsaturated Nitriles | sigmaaldrich.com |

| Mitsunobu Reaction | Alcohols / Pronucleophiles | Acts as coupling agent | Alkylated Pronucleophile | enamine.netscientificupdate.comresearchgate.net |

The documented applications show that while this compound is theoretically an ambident nucleophile, its reactivity in common synthetic protocols is highly regioselective. In Wittig olefinations, it reacts exclusively at the soft carbon center. In its role as the Tsunoda reagent for Mitsunobu reactions, it follows a specific mechanistic cycle that results in its decomposition to tributylphosphine (B147548) oxide and acetonitrile, facilitating the desired coupling without ambiguity of C- vs. N-alkylation of the substrate by the reagent itself. enamine.netscientificupdate.com

Reactivity Profiles and Diverse Synthetic Applications of Cyanomethylenetributylphosphorane

Carbon-Carbon Bond Forming Reactions

The capacity of cyanomethylenetributylphosphorane to facilitate the creation of new carbon-carbon bonds is central to its synthetic applications. This is prominently showcased in several key reaction types.

Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Carbonyl Compounds

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, particularly with a high degree of stereoselectivity. wikipedia.orgnih.gov In this reaction, a stabilized phosphonate (B1237965) carbanion reacts with an aldehyde or ketone to yield an alkene. wikipedia.org The reaction typically favors the formation of (E)-alkenes. wikipedia.org The mechanism commences with the deprotonation of the phosphonate to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl compound, which is the rate-determining step. wikipedia.org The presence of an electron-withdrawing group, such as the cyano group in this compound, is crucial for the final elimination step to occur. wikipedia.org

Wittig Olefination for Alkene Synthesis

The Wittig reaction stands as a cornerstone of organic synthesis for the conversion of aldehydes and ketones into alkenes. masterorganicchemistry.com This transformation involves the reaction of a phosphorus ylide with a carbonyl compound. masterorganicchemistry.com

This compound serves as an effective Wittig reagent for the olefination of a wide array of aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reaction provides a reliable method for the introduction of a carbon-carbon double bond with precise control over its location. libretexts.org The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and tributylphosphine (B147548) oxide.

The versatility of this reagent is highlighted in its application with various aromatic aldehydes. For instance, the reaction of different aromatic aldehydes with Wittig reagents under specific conditions has been reported to produce the corresponding olefins in good to excellent yields. researchgate.net

Table 1: Wittig Olefination of Aromatic Aldehydes

| Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Furaldehyde | Benzyltriphenylphosphonium chloride/Ag₂CO₃ | 2-(2-Phenylvinyl)furan | 85 | nih.gov |

| 2-Furaldehyde | (4-Methoxybenzyl)triphenylphosphonium chloride/Ag₂CO₃ | 2-(4-Methoxy-styryl)furan | 87 | nih.gov |

| Aliphatic Aldehyde (from D-aspartate) | Benzyltriphenylphosphonium chloride/Ag₂CO₃ | Unsaturated amino acid derivative | 83 | nih.gov |

| Aliphatic Aldehyde (from D-aspartate) | (4-Methoxybenzyl)triphenylphosphonium chloride/Ag₂CO₃ | Unsaturated amino acid derivative | 82 | nih.gov |

A significant advantage of this compound is its ability to effect the Wittig olefination of less reactive carbonyl compounds such as esters, lactones, N-Boc lactams, and cyclic imides. These substrates are often challenging for conventional Wittig reagents. The enhanced reactivity of this compound allows for the successful conversion of these functionalities into the corresponding alkenes.

Detailed studies have demonstrated the utility of related phosphonium (B103445) ylides in the olefination of these challenging carbonyl substrates. For example, cyanomethylenetrimethylphosphorane (B3048611) has been shown to react with esters, lactones, N-Boc lactam, and cyclic imides to afford the corresponding Wittig products.

Michael Addition Reactions

The Michael addition, a conjugate addition reaction, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The nucleophile, known as the Michael donor, is typically a resonance-stabilized carbanion. organic-chemistry.org The electrophile, or Michael acceptor, is an activated olefin. organic-chemistry.org

This compound, with its nucleophilic carbon atom adjacent to the phosphorus, can function as a Michael donor. In this capacity, it can add to various Michael acceptors, such as enones, to form a new carbon-carbon bond at the β-position of the unsaturated system. This reaction is a valuable tool for the construction of 1,5-dicarbonyl compounds and other synthetically useful intermediates. While the participation of iminophosphoranes in enantioselective sulfa-Michael additions has been described, specific examples detailing the use of this compound as a carbon nucleophile in Michael additions to enones with corresponding yield data are not extensively documented in the reviewed literature. chemrxiv.org

Nucleophilic Condensation Reactions

This compound is also recognized for its role as a nucleophilic condensing agent. This is particularly evident in its application in Mitsunobu-type reactions, where it facilitates the condensation of an alcohol with a nucleophile. enamine.nettcichemicals.com The Tsunoda reagent, as it is also known, is a substitute for the traditional DEAD-TPP system in the Mitsunobu reaction. enamine.net A key advantage of using this reagent is its ability to mediate reactions with nucleophiles that have a higher pKa (above 11), a limitation often encountered with the classic Mitsunobu conditions. tcichemicals.com

A practical example of its application in a condensation reaction is the etherification of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine. In this reaction, this compound in toluene (B28343) at 100 °C effectively promotes the condensation to yield the desired ether product in high yield. tcichemicals.com

Table 2: Nucleophilic Condensation using this compound

| Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 4-(2-Hydroxyethyl)morpholine | 7-(2-Morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one | 93 | tcichemicals.com |

Functional Group Interconversions via Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry. The classical Mitsunobu protocol involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). However, a significant limitation of the traditional system is its general ineffectiveness with nucleophiles possessing a pKa greater than 11. smolecule.comresearchgate.netscientificupdate.com

This compound (CMBP), also known as the Tsunoda reagent, overcomes this limitation. enamine.netresearchgate.net It functions as a single-molecule substitute for the phosphine/azodicarboxylate combination, effectively mediating the alkylation of even weakly acidic pronucleophiles. enamine.netresearchgate.net The byproducts of reactions using CMBP are tributylphosphine oxide and acetonitrile (B52724), the latter of which is volatile and easily removed, simplifying product purification. enamine.net

The general mechanism of the Mitsunobu reaction using CMBP involves the activation of the alcohol by the phosphorane to form a highly reactive intermediate. This intermediate possesses a P-O bond and a positive charge on the phosphorus atom, which facilitates the subsequent nucleophilic attack. smolecule.com

This compound has been effectively employed in the esterification of carboxylic acids and the etherification of phenols with alcohols. This method is particularly advantageous for substrates that are sensitive to harsher conditions or for sterically hindered reactants. The reaction proceeds with the expected inversion of configuration at the alcohol's stereocenter.

Research has demonstrated the successful use of CMBP in the direct condensation of alcohols with O-nucleophiles. researchgate.net For instance, the reaction between a secondary alcohol, 2-octanol, and an O-nucleophile proceeds satisfactorily with Walden inversion of its carbinyl carbon. researchgate.net Furthermore, the intramolecular version of this reaction has been utilized for the dehydrocyclization of diols, leading to the formation of 6-membered O-heterocycles in yields of 90% or better. researchgate.net

Table 1: Examples of Alkylation of Alcohols with O-Nucleophiles using this compound

| Alcohol Substrate | O-Nucleophile | Product | Yield (%) | Reference |

| 2-Octanol | Carboxylic Acid | Corresponding Ester | Satisfactory | researchgate.net |

| Diol | Intramolecular Carboxylic Acid | 6-membered O-heterocycle | ≥90 | researchgate.net |

This table presents illustrative examples of the reaction and is not exhaustive.

The alkylation of N-nucleophiles with alcohols using CMBP provides a powerful tool for the formation of C-N bonds. This is particularly valuable for the synthesis of secondary amines and other nitrogen-containing compounds from readily available alcohols. The enhanced reactivity of CMBP allows for the use of weakly acidic N-nucleophiles that are often unreactive under standard Mitsunobu conditions. researchgate.netrsc.org

For example, CMBP has been shown to be highly effective in the alkylation of sulfonamides with both primary and secondary alcohols, affording the corresponding N-monosubstituted sulfonamides in excellent yields. researchgate.net This methodology has been applied to the synthesis of piperidine (B6355638) and azetidine (B1206935) ring systems through the direct cyclization of diols with N-nonsubstituted sulfonamides. researchgate.net The versatility of CMBP was also highlighted in the successful alkylation of a weakly acidic pyrazole, a reaction that failed under standard Mitsunobu conditions. researchgate.net The intramolecular reaction of amino alcohols mediated by CMBP also proceeds efficiently to yield 6-membered N-heterocycles. researchgate.net

Table 2: Examples of Alkylation of Alcohols with N-Nucleophiles using this compound

| Alcohol Substrate | N-Nucleophile | Product | Yield (%) | Reference |

| Primary or Secondary Alcohol | Sulfonamide | N-Monosubstituted Sulfonamide | Excellent | researchgate.net |

| 1-Phenyl-1,5-pentanediol | TsNH₂ | 2-Phenylpiperidine | - | researchgate.net |

| Various Alcohols | Pyrazole | N-Alkyl Pyrazole | - | researchgate.net |

| Amino Alcohol | Intramolecular Amine | 6-membered N-heterocycle | ≥90 | researchgate.net |

This table presents illustrative examples of the reaction and is not exhaustive. Specific yield data is not available for all examples.

The formation of carbon-carbon bonds through the alkylation of C-nucleophiles with alcohols is a significant transformation in organic synthesis. This compound and its trimethyl analogue (CMMP) have proven to be excellent reagents for this purpose, especially for carbon nucleophiles with pKa values higher than 13. researchgate.net

CMBP can mediate the alkylation of arylmethyl phenyl sulfones with primary and secondary alcohols efficiently. researchgate.net This has been utilized in the synthesis of natural products like theonelladine D. researchgate.net The double alkylation of active methylene (B1212753) compounds with diols using CMBP under similar conditions leads to cyclization products in good to excellent yields. researchgate.net Intermolecular reactions of active methine compounds with primary or secondary alcohols in the presence of CMBP or CMMP afford alkylation products in excellent to fair yields. researchgate.net

Table 3: Examples of Alkylation of Alcohols with C-Nucleophiles using this compound

| Alcohol Substrate | C-Nucleophile | Product | Yield (%) | Reference |

| Primary or Secondary Alcohol | Arylmethyl Phenyl Sulfone | Alkylated Sulfone | Excellent | researchgate.net |

| Diol | Active Methylene Compound | Cyclization Product | Good to Excellent | researchgate.net |

| Primary or Secondary Alcohol | Active Methine Compound | Alkylated Methine Compound | Excellent to Fair | researchgate.net |

This table presents illustrative examples of the reaction and is not exhaustive.

Phosphorylation Reactions

While this compound is a well-established reagent for Mitsunobu-type reactions involving O-, N-, and C-nucleophiles, its application in phosphorylation reactions is not well-documented in the scientific literature. Extensive searches for specific examples or detailed research findings on the use of this compound for the phosphorylation of alcohols or other substrates did not yield any substantive results. One source makes a general claim about its utility in phosphorylation reactions for introducing a phosphate (B84403) group into organic molecules, but provides no specific examples or supporting data. smolecule.com Therefore, based on the available literature, the use of this compound for phosphorylation reactions is not a common or established synthetic methodology.

Applications in Complex Molecule and Heterocycle Synthesis

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Cyanomethylenetributylphosphorane has proven to be an effective reagent for the synthesis of various heterocyclic systems.

Annulation Reactions for Ring Formation

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of heterocyclic synthesis. This compound is a key player in these transformations. smolecule.com It participates in reactions where a new ring is constructed, leading to the formation of complex cyclic structures. smolecule.comnih.gov For instance, phosphine-catalyzed annulation reactions of allenoates with C,N-cyclic azomethine imines have been developed to produce pharmaceutically attractive tetrahydroisoquinoline derivatives. nih.gov These reactions can proceed through different pathways, such as [3+2] and [4+3] cycloadditions, depending on the specific phosphine (B1218219) catalyst and allenoate used. nih.gov

Synthesis of Quinolinones

Quinolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive targets for synthetic chemists. smolecule.com this compound plays a crucial role in the synthesis of these valuable compounds. smolecule.comnih.gov The synthesis often involves the condensation of this compound with a suitable starting material, which leads to the formation of the quinolinone ring system. smolecule.com For example, it can be used in the synthesis of 3,4-dihydro-7-alkoxy-2(1H)-quinolinones. tcichemicals.com

Formation of O- and N-Containing Heterocycles from Diols and Amino Alcohols

This compound is highly effective in mediating the dehydrocyclization of diols and amino alcohols to produce the corresponding six-membered oxygen and nitrogen heterocycles. smolecule.com This method is particularly valuable for synthesizing conformationally restricted phosphinic analogues of α-amino acids, such as 3-hydroxy-1,3-azaphospholane and 3-hydroxy-1,3-azaphosphorinane-3-oxide, from ω-amino-H-phosphinates and aldehydes or ketones. nih.gov These reactions often proceed with high efficiency, with yields frequently exceeding 90%. smolecule.com

Stereoselective Synthesis of Specific Heterocycles

The stereoselective synthesis of specific heterocyclic compounds is a significant area of research, and this compound has been instrumental in several notable examples.

(+)-α-Skytanthine: This natural product has been synthesized stereoselectively using an intramolecular cycloalkylation facilitated by the Mitsunobu reaction, where this compound can act as a key reagent. chemicalbook.comsemopenalex.org

Pyrrolidines: The stereoselective synthesis of pyrrolidines, a common motif in many biologically active molecules, can be achieved through various methods. nih.govnih.gov While not always directly involving this compound, the principles of stereocontrol are central to these syntheses. For example, diastereoselective synthesis of pyrrolidines from chiral N-allyl oxazolidines has been accomplished via a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence. nih.gov

Pyrazolopiperidines: The stereoselective synthesis of pyrazolopiperidines has also been a focus of synthetic efforts, often employing chiral auxiliaries to control the stereochemical outcome. researchgate.net

Total Synthesis of Natural Products

The total synthesis of natural products is a driving force in organic chemistry, pushing the boundaries of synthetic methodology. nih.govresearchgate.netnih.gov this compound has found its place within these complex synthetic endeavors.

Specific Examples in Complex Molecule and Heterocycle Synthesis

This compound (CMBP), often referred to as a Tsunoda reagent, provides an effective alternative to the classic Mitsunobu conditions of a separate phosphine and azodicarboxylate. enamine.netsemopenalex.org It combines the functionality of both into a single reagent, facilitating dehydrative cyclization and condensation reactions. enamine.netcapes.gov.br

(+)-α-Skytanthine

The monoterpene alkaloid (+)-α-skytanthine has been synthesized stereoselectively using this compound as a key reagent. semopenalex.orgcapes.gov.br The synthesis involves the intramolecular cyclization of an amino alcohol. This dehydrocyclization step, mediated by CMBP, efficiently forms the required 6-membered nitrogen-containing heterocycle, proceeding in high yield. capes.gov.bracs.org The reaction showcases the reagent's efficacy in forming N-heterocycles, which are prevalent structures in alkaloids. capes.gov.br The use of CMBP in this context highlights its superiority in certain cases over traditional azo/phosphine systems for the cyclization of amino alcohols. acs.org

Table 1: Synthesis of (+)-α-Skytanthine via Intramolecular Mitsunobu Reaction

| Reactant | Reagent | Key Transformation | Product | Yield | Ref. |

| (1R,2S,5R)-5-(2-hydroxyethyl)-2-methyl-2-(prop-1-en-2-yl)cyclohexan-1-amine derivative | This compound (CMBP) | Intramolecular N-alkylation (cyclization) | (+)-α-Skytanthine | >90% | capes.gov.bracs.org |

Dropropizine

A review of the scientific literature indicates that the synthesis of the antitussive agent Dropropizine does not involve the use of this compound. Established synthetic routes for Dropropizine typically rely on methods such as the chemo-enzymatic resolution of a racemic mixture or the coupling of 1-phenylpiperazine (B188723) with an optically active glycidol (B123203) derivative. researchgate.net

Pseudodehydrothyrsiferol

The enantioselective total synthesis of the marine natural product Pseudodehydrothyrsiferol features a critical ring-closing reaction that forms a highly strained tetrahydropyran (B127337) ring. nih.govacs.org This key transformation is accomplished through a Mitsunobu-type SN2 reaction, where an oxygen nucleophile displaces an alcohol. nih.gov While the original report specifies a general Mitsunobu-type reaction, the synthesis of analogous structures has utilized cyanomethylene-trimethylphosphorane (CMMP), a closely related Tsunoda reagent. researchgate.net The successful formation of the C-ring in Pseudodehydrothyrsiferol's synthesis is a testament to the power of such phosphorane reagents in constructing complex polyether frameworks under relatively mild, stereocontrolled conditions. nih.govresearchgate.net

Table 2: Key Cyclization Step in the Synthesis of Pseudodehydrothyrsiferol

| Reaction Type | Key Transformation | Reagent Class | Result | Ref. |

| Intramolecular Mitsunobu-type reaction | Formation of the tetrahydropyran C-ring via SN2 cyclization of a diol precursor. | Organophosphorus Reagent (e.g., Phosphorane ylide) | Construction of a strained cyclic ether system. | nih.govacs.org |

Asymmetric Synthesis Methodologies

The stereochemical outcome of a reaction is paramount in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and biological applications.

Asymmetric Synthesis of Fluorinated α-Amino Acids

Fluorinated amino acids are of great interest due to the unique properties fluorine imparts upon peptides and proteins. mdpi.comnih.gov However, based on a review of published literature, this compound is not a reagent that has been applied to the asymmetric synthesis of these compounds. The primary strategies for producing chiral fluorinated α-amino acids involve other specialized methods. These include the alkylation of chiral nickel(II) complexes that serve as glycine (B1666218) Schiff base equivalents, a technique that allows for high diastereoselectivity and has been scaled to produce gram quantities of the desired products. beilstein-journals.orgnih.gov Other prominent methods utilize chiral sulfinyl auxiliaries or the stereoselective fluorination of chiral precursors. mdpi.com

Diastereoselective Transformations and Control

This compound functions as a reagent in Mitsunobu-type reactions, which are renowned for their high degree of stereochemical control. scientificupdate.comwikipedia.org The reaction of a chiral secondary alcohol with a nucleophile using this reagent proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org A fundamental characteristic of the SN2 pathway is the inversion of configuration at the electrophilic carbon center.

This inherent stereospecificity provides a powerful tool for achieving diastereoselective transformations. By starting with a chiral alcohol of a known configuration, one can reliably predict and obtain the product with the inverted stereocenter. This method allows for the precise control of stereochemistry during a synthesis.

The stereoselective synthesis of (+)-α-Skytanthine serves as a practical example of this principle in an intramolecular context. capes.gov.br The cyclization of the amino alcohol precursor proceeds with inversion of configuration at the carbinol center, leading to the formation of the desired diastereomer of the final product with high selectivity. capes.gov.bracs.org This control is crucial for obtaining the correct relative stereochemistry of the substituents on the newly formed heterocyclic ring.

Table 3: Stereochemical Control in CMBP-Mediated Reactions

| Reaction Mechanism | Stereochemical Outcome | Application Example | Result | Ref. |

| SN2 (Bimolecular Nucleophilic Substitution) | Inversion of configuration at the alcohol's stereocenter. | Intramolecular cyclization in the synthesis of (+)-α-Skytanthine. | Diastereoselective formation of the target natural product. | capes.gov.brwikipedia.org |

Advanced Methodologies and Sustainable Chemistry Aspects in Phosphorane Applications

Adaptation to Flow Chemistry Systems

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in enhancing the safety, efficiency, and scalability of chemical reactions. The adaptation of phosphorane-mediated reactions, including those involving cyanomethylenetributylphosphorane, to flow chemistry systems is an area of growing interest.

Flow chemistry offers several advantages for reactions utilizing phosphine (B1218219) reagents. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters. This is particularly beneficial for exothermic reactions or those involving unstable intermediates, which can be common in organophosphorus chemistry. The ability to perform reactions at elevated temperatures and pressures in a controlled manner can lead to significantly reduced reaction times and improved yields compared to batch procedures. nih.gov

While direct reports on the use of this compound in flow systems are not abundant, the successful implementation of related phosphine-based reactions in continuous flow provides a strong precedent. For instance, Wittig reactions, which rely on the formation of a phosphonium (B103445) ylide similar to this compound, have been effectively translated to flow processes. nih.gov The synthesis of C-glycosyl compounds has also been achieved via tandem Wittig and Michael reactions in a continuous flow setup, demonstrating the feasibility of multi-step sequences involving phosphoranes. nih.gov

Furthermore, modular flow reactors have been developed to work in conjunction with tagged phosphine reagents to simplify reaction work-up through phase-switched scavenging. rsc.org This approach allows for the in situ generation of iminophosphoranes and their subsequent reaction, with the phosphine by-products being easily removed from the product stream. Such strategies could be adapted for reactions using this compound to streamline purification processes.

The potential for integrating automation and real-time analysis in flow systems further enhances their appeal for phosphorane chemistry. rsc.org This allows for rapid reaction optimization and the generation of large compound libraries, which is particularly valuable in drug discovery and materials science.

Strategies for Improved Atom Economy and By-product Mitigation in Mitsunobu Chemistry

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a wide range of functional groups. wikipedia.org this compound is recognized as a Tsunoda reagent, a class of reagents often employed in Mitsunobu-type reactions. organic-chemistry.org However, a significant drawback of the classical Mitsunobu reaction is its poor atom economy, as it generates stoichiometric quantities of phosphine oxide and hydrazine (B178648) by-products, which can complicate product purification. nih.gov

Significant research has been directed towards developing more sustainable Mitsunobu protocols with improved atom economy and easier by-product removal. Key strategies include:

Catalytic Use of Phosphine Reagents: A major advancement has been the development of Mitsunobu reactions that are catalytic in the phosphine reagent. nih.gov This is typically achieved by in-situ recycling of the phosphine oxide by-product back to the active phosphine. This approach drastically reduces the amount of phosphorus waste generated.

Redox-Neutral Catalytic Variants: An innovative approach involves the design of phosphine oxide-based catalysts that operate without a change in the phosphorus oxidation state. organic-chemistry.org For example, (2-hydroxybenzyl)diphenylphosphine oxide has been shown to be an effective catalyst for Mitsunobu reactions. organic-chemistry.org In this system, the catalyst is dehydrated to form a reactive oxyphosphonium species that activates the alcohol. The catalyst is then regenerated, with water being the only by-product, leading to a highly atom-economical process. organic-chemistry.org

Modified Reagents for Easier Separation: The development of modified phosphine reagents and azodicarboxylates aims to simplify the removal of by-products. This includes the use of polymeric or fluorous-tagged reagents that can be easily separated by precipitation or extraction.

These strategies are directly applicable to reactions involving this compound, offering pathways to greener and more efficient synthetic transformations.

Development of Catalytic Cycles and Reagent Recycling Protocols

The development of robust catalytic cycles is central to sustainable chemistry, and this is particularly true for reactions mediated by phosphines. The primary challenge in making phosphine-mediated reactions catalytic is the thermodynamically stable phosphine oxide by-product. researchgate.net Overcoming this requires effective methods for the reduction of the P=O bond to regenerate the active phosphine(III) species.

Several approaches have been developed for the in-situ recycling of phosphine oxides:

Silane-Based Reducing Agents: Phenylsilane and other silanes have been successfully employed as reducing agents to convert phosphine oxides back to phosphines within a catalytic cycle. nih.gov This has enabled the development of Mitsunobu reactions that are catalytic in phosphine. nih.gov

Metal-Free Reduction Methods: Recent research has focused on metal-free methods for the reduction of phosphine oxides. One such method utilizes oxalyl chloride as an activating agent and hexachlorodisilane (B81481) as the reducing agent under mild conditions. nih.gov This approach has been successfully applied to the reduction of the industrial by-product triphenylphosphine (B44618) oxide, effectively closing the phosphorus cycle. nih.gov

Telescoped Synthesis: The development of efficient phosphine oxide reduction protocols has enabled "telescoped" synthetic procedures where the generated phosphine(III) ligand is directly used in the synthesis of organometallic catalysts without the need for isolation and purification of the intermediate phosphine. nih.gov

Comparative Analysis and Structural Correlates of Reactivity

Comparison with Other Stabilized Phosphonium (B103445) Ylides (e.g., Cyanomethylenetrimethylphosphorane)

Cyanomethylenetributylphosphorane (CMBP) belongs to the class of stabilized phosphorus ylides, which are characterized by an electron-withdrawing group on the α-carbon. This group delocalizes the negative charge of the ylidic carbon, increasing the compound's stability. A close analog used in similar chemical transformations is Cyanomethylenetrimethylphosphorane (B3048611) (CMMP). While both serve as effective reagents in Mitsunobu-type reactions, their reactivity and handling characteristics differ due to the nature of the alkyl substituents on the phosphorus atom.

CMMP is noted to be more reactive than CMBP. scientificupdate.com This heightened reactivity allows it to mediate C-alkylation for a wider array of carbon nucleophiles, including those with pKa values higher than 23. researchgate.net However, this increased reactivity comes with a trade-off: CMMP is highly sensitive to air and moisture, which can complicate its handling and storage. scientificupdate.com

In contrast, CMBP (also known as the Tsunoda reagent) is less reactive but offers greater stability. scientificupdate.comenamine.net This makes it a more robust and often more practical choice for many synthetic applications, particularly in reactions involving secondary alcohols where it still performs excellently. researchgate.net The choice between CMBP and CMMP often depends on the specific requirements of the synthesis, balancing the need for high reactivity with the practical considerations of reagent stability.

Table 1: Comparison of CMBP and CMMP

| Feature | This compound (CMBP) | Cyanomethylenetrimethylphosphorane (CMMP) |

|---|---|---|

| Alkyl Substituent | Tributyl | Trimethyl |

| Reactivity | Less reactive than CMMP. scientificupdate.com | More reactive than CMBP. scientificupdate.comresearchgate.net |

| Substrate Scope | Effective for O- and N-alkylation with primary and secondary alcohols. researchgate.net | More versatile in C-alkylation, effective for nucleophiles with pKa > 23. researchgate.net |

| Stability | More stable, less sensitive to air and moisture. scientificupdate.com | Very sensitive to air and moisture. scientificupdate.com |

| Common Use | A robust, practical alternative in Mitsunobu-type reactions. enamine.net | Used for challenging alkylations where high reactivity is essential. researchgate.net |

Contrasting this compound with Conventional Mitsunobu Reagents (DEAD/TPP, DIAD)

The traditional Mitsunobu reaction employs a two-component reagent system, typically consisting of an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP). wikipedia.orgorganic-chemistry.org this compound was developed as a novel, single-molecule reagent to replace this classical system, offering several distinct advantages. researchgate.netenamine.net

A primary advantage of CMBP is the simplification of the reaction process. As a unified reagent, it eliminates the need to handle two separate, often hazardous, components. smolecule.com DEAD, in particular, is known to be explosive, and its use poses process safety risks. scientificupdate.com CMBP provides a safer alternative with enhanced thermal stability. enamine.netsmolecule.com

Mechanistically, the classical Mitsunobu reaction proceeds through a complex pathway involving a betaine (B1666868) intermediate formed from the reaction of TPP and DEAD. wikipedia.orgorganic-chemistry.org CMBP is designed to mimic this key intermediate with its ylide structure. scientificupdate.com A significant limitation of the DEAD/TPP system is its narrow substrate scope concerning the acidity of the nucleophile; typically, the pKa of the nucleophilic component must be below 13 for the reaction to proceed efficiently. scientificupdate.comwikipedia.org CMBP overcomes this limitation, successfully mediating reactions with weakly acidic pronucleophiles that are incompatible with the traditional system. enamine.netchemicalbook.com

Furthermore, purification of the final product is often simpler in reactions using CMBP. The by-products of the classical Mitsunobu reaction, triphenylphosphine oxide and the reduced hydrazo-ester, can be difficult to remove via chromatography. tcichemicals.com In contrast, the by-products of a CMBP-mediated reaction are tributylphosphine (B147548) oxide and acetonitrile (B52724), the latter of which is volatile and easily removed, while the former's high polarity facilitates its separation. tcichemicals.com

Table 2: Comparison of CMBP with Conventional Mitsunobu Reagents

| Feature | This compound (CMBP) | DEAD/TPP or DIAD/TPP |

|---|---|---|

| Reagent Type | Single-component reagent. enamine.net | Two-component system (azodicarboxylate + phosphine). wikipedia.org |

| Safety | Safer alternative; avoids explosive azodicarboxylates. scientificupdate.com | Azodicarboxylates like DEAD are potentially explosive. scientificupdate.com |

| Nucleophile Scope | Effective for nucleophiles with higher pKa values (>13). scientificupdate.comchemicalbook.com | Generally limited to nucleophiles with pKa < 13. wikipedia.org |

| By-products | Tributylphosphine oxide and acetonitrile. tcichemicals.com | Triphenylphosphine oxide and a hydrazo-ester (e.g., dihydro-DEAD). tcichemicals.com |

| Purification | Generally simpler; volatile acetonitrile and polar phosphine (B1218219) oxide are easier to remove. tcichemicals.com | Can be laborious due to the properties of by-products. tcichemicals.com |

| Reaction Mechanism | Ylide acts as an internal betaine mimic. scientificupdate.com | Involves formation of a betaine intermediate from TPP and DEAD. wikipedia.org |

Influence of Phosphine Substituents on Phosphorane Reactivity and Selectivity

The reactivity and stability of phosphonium ylides are significantly influenced by the electronic and steric properties of the substituents attached to the phosphorus atom. rsc.orgfiveable.me In this compound, the three butyl groups play a crucial role in defining its chemical character compared to other ylides, such as those with phenyl or methyl groups.

Electronic Effects: Alkyl groups, like the butyl groups in CMBP, are electron-donating. This property increases the electron density on the phosphorus atom, which in turn enhances the nucleophilicity of the adjacent ylidic carbon. psu.edu This is a key factor in the ylide's ability to react with alcohols in Mitsunobu-type reactions. Compared to triphenylphosphine-based ylides, where the phenyl groups are electron-withdrawing, trialkylphosphine-derived ylides like CMBP are generally more basic and reactive. The development of highly electron-rich phosphines has been a consistent strategy for improving catalyst efficiency. acs.org

Steric Effects: The steric bulk of the substituents on the phosphorus atom is also a critical determinant of reactivity. manchester.ac.uk The tributyl groups in CMBP are significantly bulkier than the trimethyl groups in CMMP. This increased steric hindrance can modulate the ylide's reactivity, making CMBP less reactive than its methyl analog. scientificupdate.com However, steric bulk can also be advantageous, influencing selectivity in certain reactions. The interplay between steric and electronic effects is complex and often inseparable, as changes in substituent angles due to steric bulk can alter the electronic properties of the phosphorus lone pair. manchester.ac.uk The tunability of these properties allows for the rational design of phosphine ligands for specific catalytic applications. psu.eduacs.org

Table 3: Influence of Phosphine Substituents on Ylide Properties

| Substituent Type | Example Ylide | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Trialkyl (Butyl) | This compound | Electron-donating, increases nucleophilicity. psu.edu | Sterically bulky. manchester.ac.uk | Moderately reactive, more stable. scientificupdate.com |

| Trialkyl (Methyl) | Cyanomethylenetrimethylphosphorane | Electron-donating. psu.edu | Less sterically hindered than tributyl. | Highly reactive, less stable. scientificupdate.com |

| Triaryl (Phenyl) | (Triphenylphosphoranylidene)acetonitrile | Electron-withdrawing (relative to alkyls), reduces basicity. | Bulky, but different geometry than alkyls. | Generally less reactive in Mitsunobu-type reactions than trialkyl analogs. tcichemicals.com |

Analogous Sila-Ylides and Their Synthetic Potential

The chemistry of phosphonium ylides has inspired exploration into their heavier element congeners, most notably phosphonium sila-ylides, where the ylidic carbon is replaced by a silicon atom. researchgate.netnih.gov For a long time, these silicon analogs were considered only as transient, short-lived intermediates. nih.govacs.org However, recent advances have led to the synthesis and isolation of remarkably stable phosphonium sila-ylides. researchgate.net

X-ray crystallographic studies of a stable sila-ylide revealed a strongly pyramidalized silicon center and a long Si-P bond, indicating a weak π-interaction between silicon and phosphorus. researchgate.netnih.gov Despite this, these compounds exhibit an ambiphilic character with a nucleophilic silicon center, similar to their carbon-based phosphonium ylide counterparts. researchgate.net

This nucleophilicity has been harnessed to demonstrate the synthetic potential of sila-ylides in reactions analogous to the classic Wittig reaction. Stable phosphonium sila-ylides have been shown to react with carbonyl compounds in what is termed a "sila-Wittig reaction," transforming a C=O bond into a C=Si double bond (a silene), which can then be trapped or undergo further reactions. researchgate.netacs.org This opens a new pathway for the synthesis of organosilicon compounds. While the chemistry of phosphonium sila-ylides is far less developed than that of conventional phosphorus ylides like CMBP, they represent an important frontier in main-group chemistry and offer the potential to extend the powerful logic of the Wittig and related reactions to silicon. acs.orgresearchgate.net

Future Perspectives and Emerging Research Directions

Expanding the Substrate Scope and Reaction Versatility of Cyanomethylenetributylphosphorane

A primary focus of current research is to push the boundaries of what is possible with this compound, moving beyond its traditional applications. This involves testing its efficacy with a wider array of functional groups and in more complex synthetic scenarios.

Key areas of expansion include its use in Mitsunobu-type reactions. nii.ac.jp A significant advantage of this compound is its ability to mediate the alkylation of nucleophiles with pKa values higher than 11, a known limitation of the classic diethyl azodicarboxylate and triphenylphosphine (B44618) (DEAD-TPP) system. nii.ac.jpchemicalbook.com This has enabled the efficient alkylation of a variety of N-, C-, and O-nucleophiles, including tosylamides, active methylene (B1212753) compounds, and alcohols. nii.ac.jp

The reagent has demonstrated exceptional efficiency in mediating the dehydrocyclization of diols and amino alcohols, producing six-membered oxygen and nitrogen heterocycles in yields often exceeding 90%. researchgate.net This versatility is further highlighted by its successful application in the stereoselective synthesis of complex natural products like (+)-α-skytanthine. researchgate.nettcichemicals.com Furthermore, its utility has been demonstrated in macrocyclization reactions, where an intramolecular Mitsunobu reaction was used to form a key macrocyclic structure in the synthesis of bromodomain and extra-terminal domain (BET) family bromodomain inhibitors. acs.org

In the context of the Wittig reaction, research has shown that this compound is effective for the olefination of less reactive carbonyl compounds such as esters, lactones, and imides, expanding its scope beyond aldehydes and ketones. chemicalbook.comresearchgate.net

| Reaction Type | Substrate Class | Key Research Finding | Reference |

|---|---|---|---|

| Mitsunobu-Type Alkylation | Nucleophiles with pKa > 11 (e.g., tosylamides, active methylene compounds) | Overcomes limitations of traditional Mitsunobu reagents, allowing for alkylation of less acidic pronucleophiles. | nii.ac.jpchemicalbook.com |

| Intramolecular Dehydrocyclization | Diols and Amino Alcohols | Efficiently forms six-membered O- and N-heterocycles in high yields. | researchgate.net |

| Intramolecular Mitsunobu Reaction | Complex Linear Alcohols | Enables the synthesis of macrocycles, demonstrating its utility in complex molecular architectures. | acs.org |

| Wittig-Type Olefination | Esters, Lactones, Cyclic Imides | Expands the substrate scope beyond traditional aldehydes and ketones to include less reactive carbonyl derivatives. | chemicalbook.comresearchgate.net |

Applications of Computational Chemistry and Predictive Modeling in Phosphorane Reactivity

The integration of computational chemistry is revolutionizing the understanding of reaction mechanisms and selectivity in phosphorus chemistry. acs.org For phosphoranes like this compound, these tools offer a path toward predicting reactivity and designing more efficient synthetic routes.

Density functional theory (DFT) calculations have been instrumental in providing a detailed picture of the Wittig reaction. acs.org These studies have supported a mechanism involving a [2+2] cycloaddition to form an oxaphosphetane intermediate directly under lithium-free conditions. acs.orgwikipedia.org Computational analysis helps explain the origins of E/Z selectivity, showing that for stabilized ylides, the high E-selectivity arises from managing dipole-dipole interactions in the transition state. acs.org Such insights are crucial for designing reactions that yield a desired stereoisomer.

A significant emerging trend is the development of predictive models based on computationally derived parameters. princeton.edu For instance, research on phosphine (B1218219) ligands has shown that a single steric feature, the minimum percent buried volume (%Vbur(min)), can predict whether a ligand will be active or inactive in certain cross-coupling reactions by defining a sharp "reactivity cliff". princeton.edu This approach allows chemists to computationally screen potential ligands before undertaking experimental synthesis, saving significant time and resources. princeton.edu The future application of similar quantitative structure-activity relationship (QSAR) models to phosphorane reagents could enable the in silico prediction of their reactivity and selectivity with various substrates. princeton.eduacs.org

| Computational Approach | Application in Phosphorane/Ylide Chemistry | Key Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation of the Wittig reaction. | Elucidates transition state structures and explains the origins of stereoselectivity (E/Z) based on ylide stabilization and substituent effects. | acs.org |

| Predictive Modeling (e.g., %Vbur) | Predicting phosphine ligand activity in catalysis. | A single computed steric parameter can separate active from inactive ligands, enabling computational pre-screening. | princeton.edu |

| Linear Free-Energy Relationships | Analysis of ylide reaction kinetics. | Allows for the prediction of absolute rate constants for cycloaddition reactions involving ylides. | acs.org |

| NBO/WBI Analysis | Analysis of bonding in phosphanylidene-phosphoranes. | Quantifies bonding characteristics (e.g., zwitterionic vs. dative) in metal complexes. | acs.org |

Integration into Automated Synthesis and High-Throughput Platforms

The future of chemical synthesis lies in the increasing use of automation and high-throughput experimentation (HTE) to accelerate discovery. youtube.comsigmaaldrich.com Reagents like this compound are well-suited for integration into these next-generation platforms.

Fully automated flow-based synthesizers are now capable of performing complex multi-step syntheses, including those involving organophosphorus chemistry, with minimal human intervention. youtube.comnih.gov These systems allow for rapid prototyping of potential drug candidates and other complex molecules. nih.gov The SynFini™ platform, for example, uses artificial intelligence to design synthetic routes and robotics to execute and validate them at a microscale, dramatically shortening the development cycle from idea to molecule. youtube.com

High-throughput screening (HTS) platforms are essential for optimizing reaction conditions. sigmaaldrich.com Modern approaches use automated flow cytometry or specialized screening kits to rapidly test large libraries of catalysts, reagents, and substrates in parallel. sigmaaldrich.comnih.gov For a versatile reagent like this compound, HTS could be used to quickly identify the optimal conditions (solvent, temperature, stoichiometry) for its reaction with a novel substrate, a process that would be prohibitively time-consuming using traditional methods. The use of tools like catalyst-coated glass beads (ChemBeads) facilitates the robotic handling of reagents in these automated screening systems. sigmaaldrich.com

Exploration of Novel Applications Beyond Organic Synthesis (e.g., Materials Science, Polymer Chemistry)

While this compound is predominantly a tool for organic synthesis, its unique reactivity suggests potential applications in other fields, particularly materials science and polymer chemistry. smolecule.com This remains an emerging area of research, with exploration currently in the early stages.

The ability of the reagent to facilitate Wittig and Mitsunobu reactions opens up possibilities for the controlled synthesis and modification of polymers. For instance, the Wittig reaction could be employed to synthesize monomers with specific conjugated π-systems or to create fully conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Similarly, Mitsunobu-type reactions mediated by the reagent could be used to functionalize existing polymers by grafting side chains onto them. This could modify the material's properties, such as solubility, thermal stability, or biocompatibility. The high efficiency and functional group tolerance of the reagent are advantageous for such complex macromolecular modifications. smolecule.com Although these applications are largely exploratory, the fundamental reactivity of this compound provides a strong basis for its future development as a valuable tool in the creation of novel functional materials.

Q & A

What are the primary synthetic applications of cyanomethylenetributylphosphorane in organic chemistry?

Basic Research Focus

this compound (CMTB) is widely employed as a cyclization reagent in the formation of C–N bonds, particularly in the synthesis of nitrogen-containing heterocycles. For example, it facilitates stereoselective ring-closure reactions in the preparation of 2-substituted pyrrolidines and piperidines under mild conditions . Its role as a Tsunoda reagent also extends to alkylation and allylation reactions, where it enhances diastereoselectivity (>95:5 dr) in multi-step syntheses .

How does this compound influence reaction mechanisms in cyclization processes?

Basic Research Focus

CMTB operates by activating intermediates through phosphorane-mediated electron withdrawal, promoting nucleophilic attack and subsequent ring closure. This mechanism is critical in forming cyclic amines, where the reagent stabilizes transition states and reduces energy barriers. Studies highlight its efficacy in facilitating C–N bond formation without requiring harsh acids or bases, making it compatible with sensitive substrates .

Advanced Research Focus

Advanced mechanistic studies should investigate the electronic and steric effects of CMTB on reaction pathways. For instance, computational modeling (e.g., DFT calculations) could elucidate how the cyanomethylene group modulates charge distribution during cyclization. Experimental validation via kinetic isotope effects (KIEs) or substituent variation in substrates may further clarify its role in stereochemical outcomes .

What methodologies ensure optimal purity and stability of this compound in experimental workflows?

Basic Research Focus

CMTB should be stored under inert conditions (argon or nitrogen) at low temperatures (−20°C) to prevent hydrolysis or oxidation. Purity (>97% by titration) is critical for reproducibility; analytical methods like NMR (e.g., ³¹P NMR) and GC-MS are recommended for batch validation .

Advanced Research Focus

Advanced quality control involves monitoring degradation products using hyphenated techniques (e.g., LC-MS/MS). For long-term stability studies, accelerated aging tests under varying humidity and temperature conditions can establish shelf-life parameters. Contaminants such as residual tributylphosphine should be quantified via ion chromatography .

How can researchers resolve contradictions in reported reaction yields involving this compound?

Advanced Research Focus

Yield discrepancies often arise from subtle variations in reaction conditions (e.g., temperature, solvent polarity, or substrate pre-activation). For example, CMTB-mediated alkylation requires elevated temperatures (60–80°C) for optimal efficiency, as lower temperatures may stall intermediate formation . Systematic parameter screening (DoE, Design of Experiments) and in-situ monitoring (e.g., IR spectroscopy) can identify critical variables. Cross-referencing substrate electronic profiles (Hammett constants) with yield data may also reveal structure-reactivity trends .

What experimental designs are recommended for studying this compound’s stereoselectivity?

Advanced Research Focus

To probe stereoselectivity, employ chiral auxiliaries or enantiopure substrates and analyze products via chiral HPLC or X-ray crystallography. For example, in diastereoselective allylation, varying the protecting group (e.g., THP vs. Boc) on substrates can alter steric environments, enabling mechanistic insights. Kinetic resolution experiments under catalytic vs. stoichiometric CMTB conditions may further distinguish thermodynamic vs. kinetic control .

How can researchers mitigate challenges in scaling up CMTB-dependent syntheses?

Advanced Research Focus

Scale-up issues often relate to exothermicity or byproduct accumulation. Utilize flow chemistry to enhance heat dissipation and mixing efficiency. For example, continuous-flow reactors can maintain precise temperature control during CMTB-mediated cyclizations. Additionally, in-line purification (e.g., scavenger resins) minimizes post-reaction workup complexity. Pilot studies should prioritize solvent sustainability (e.g., replacing THF with cyclopentyl methyl ether) to align with green chemistry principles .

What analytical frameworks are suitable for interpreting contradictory data in CMTB reaction pathways?

Advanced Research Focus

Apply multivariate analysis (e.g., PCA or PLS regression) to correlate reaction variables (temperature, solvent, substrate structure) with outcomes. For mechanistic contradictions, isotopic labeling (²H, ¹³C) or trapping experiments (e.g., using TEMPO radicals) can identify transient intermediates. Cross-disciplinary validation via computational docking studies (e.g., AutoDock Vina) may reconcile experimental and theoretical data .

How should researchers address safety and ethical considerations when handling this compound?

Basic Research Focus

CMTB is moisture-sensitive and may release toxic phosphine gases upon degradation. Use sealed Schlenk lines or gloveboxes for handling. Waste must be neutralized with aqueous oxidants (e.g., H₂O₂) before disposal. Ethical protocols require rigorous risk assessments (e.g., COSHH forms) and training on emergency procedures for phosphine exposure .

What strategies enhance the recyclability of this compound in sustainable synthesis?

Advanced Research Focus

Explore immobilization techniques (e.g., grafting CMTB onto silica nanoparticles) to enable reagent recovery via filtration. Solvent-free mechanochemical approaches (ball milling) may reduce waste generation. Life-cycle assessments (LCAs) comparing traditional vs. immobilized CMTB systems can quantify environmental benefits .

How can researchers validate the reproducibility of CMTB-mediated reactions across different laboratories?

Advanced Research Focus

Adopt open-science practices: publish detailed protocols (e.g., on protocols.io ) with raw spectral data and crystallographic files. Collaborative ring tests involving multiple labs can identify hidden variables (e.g., trace metal contaminants). Standardize reporting using platforms like ChemRxiv to ensure transparency in experimental parameters .

Retrosynthesis Analysis